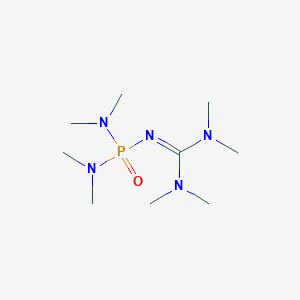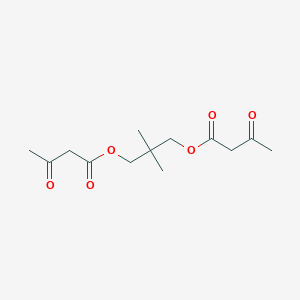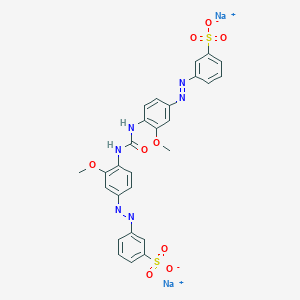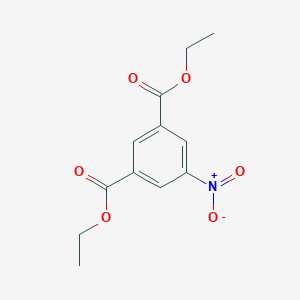![molecular formula C7H14N2 B077905 2,3-Dimethyl-2,3-diazabicyclo[2.2.1]heptane CAS No. 14287-89-9](/img/structure/B77905.png)
2,3-Dimethyl-2,3-diazabicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethyl-2,3-diazabicyclo[2.2.1]heptane, commonly known as DMDO, is a bicyclic organic compound with a nitrogen-containing seven-membered ring. It is a colorless, crystalline solid that is widely used in organic synthesis as a mild oxidizing agent. DMDO is a versatile reagent that can be used for the oxidation of various functional groups, including alkenes, alkynes, alcohols, and ethers.
Mécanisme D'action
DMDO acts as an oxidizing agent by transferring an oxygen atom to the substrate. The reaction proceeds via a radical mechanism, where DMDO is converted to its corresponding radical cation intermediate. The radical cation intermediate then reacts with the substrate to form an intermediate species, which is subsequently oxidized by another molecule of DMDO to form the final product.
Effets Biochimiques Et Physiologiques
DMDO is not used for any biochemical or physiological effects. It is used solely for organic synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
DMDO has several advantages over other oxidizing agents. It is a mild oxidant that can be used under mild conditions, and it does not require any special handling or storage. DMDO is also compatible with a wide range of functional groups, making it a versatile reagent. However, DMDO has some limitations. It is a relatively expensive reagent, and it can be difficult to handle in large quantities due to its high reactivity.
Orientations Futures
There are several future directions for the research and development of DMDO. One potential direction is the development of new synthetic methods for DMDO that are more efficient and cost-effective. Another potential direction is the exploration of new applications for DMDO in organic synthesis, such as the oxidation of new functional groups or the synthesis of new natural products or pharmaceuticals. Additionally, the development of new catalysts for the synthesis of DMDO could lead to improved yields and selectivity. Overall, DMDO is a valuable reagent in organic synthesis, and its continued development and application will have a significant impact on the field.
Méthodes De Synthèse
DMDO can be synthesized by the reaction of 2,3-dimethyl-1,4-benzoquinone with ammonia in the presence of a palladium catalyst. The reaction proceeds via a palladium-catalyzed oxidative amination of the quinone, followed by a cyclization reaction to form the seven-membered ring. The yield of DMDO can be improved by using a copper catalyst in place of palladium.
Applications De Recherche Scientifique
DMDO has a wide range of applications in organic synthesis. It can be used as a mild oxidizing agent for the conversion of alkenes to epoxides, alcohols to ketones or aldehydes, and ethers to esters. DMDO is also used in the synthesis of natural products, pharmaceuticals, and agrochemicals. DMDO has been used in the synthesis of the antimalarial drug artemisinin and the anti-cancer drug taxol.
Propriétés
Numéro CAS |
14287-89-9 |
|---|---|
Nom du produit |
2,3-Dimethyl-2,3-diazabicyclo[2.2.1]heptane |
Formule moléculaire |
C7H14N2 |
Poids moléculaire |
126.2 g/mol |
Nom IUPAC |
2,3-dimethyl-2,3-diazabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H14N2/c1-8-6-3-4-7(5-6)9(8)2/h6-7H,3-5H2,1-2H3 |
Clé InChI |
VAUNORIQTFNCKC-UHFFFAOYSA-N |
SMILES |
CN1C2CCC(C2)N1C |
SMILES canonique |
CN1C2CCC(C2)N1C |
Autres numéros CAS |
53798-46-2 |
Synonymes |
2,3-Diazabicyclo[2.2.1]heptane, 2,3-dimethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(4R)-N-hydroxy-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B77843.png)




